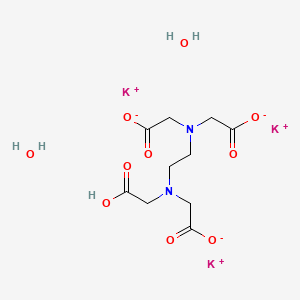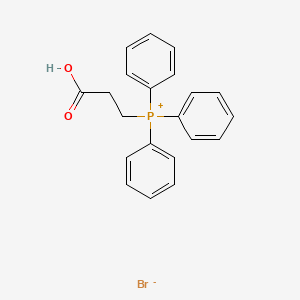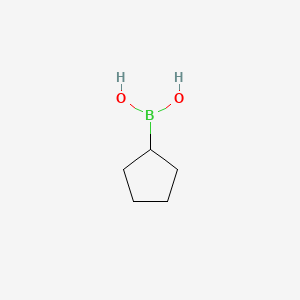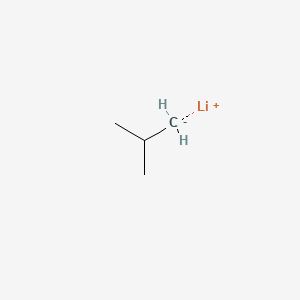
Methyl 3-amino-3-(4-bromophenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-amino-3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H12BrNO2 . It is also known by its CAS Number: 453557-71-6 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-(4-bromophenyl)propanoate” consists of a methyl ester group (COC=O), an amino group (NH2), and a 4-bromophenyl group (C6H4Br), all attached to a three-carbon backbone . The InChI code for this compound is 1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(4-bromophenyl)propanoate” has a molecular weight of 258.11 g/mol . It is a solid at room temperature with a melting point of 48 - 49°C . The density of this compound is predicted to be 1.389±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Characterization of Potential Antimicrobial Agents
Methyl 3-amino-3-(4-bromophenyl)propanoate has been used in the synthesis of substituted phenyl azetidines, demonstrating potential as antimicrobial agents. The synthetic route involves multiple steps, including reduction and cyclization reactions, to yield compounds that were characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Development of Catalytic Systems for Organic Reactions
This compound has also been involved in the development of catalytic systems, such as in the synthesis of a highly active palladium catalyst for Suzuki-Type C−C coupling. The study explored the reaction of related intermediates with various ligands to produce an active catalyst for the Suzuki cross-coupling of phenylboronic acid with aryl bromides (Mazet & Gade, 2001).
Electroreductive Radical Cyclization
Furthermore, Methyl 3-amino-3-(4-bromophenyl)propanoate has been a precursor in studies exploring electroreductive radical cyclization. Such studies investigate the cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, leading to the formation of compounds with potential for further chemical transformations (Esteves et al., 2005).
Antioxidant Activity of Ammonium Salts
Research into the antioxidant activity of ammonium salts derived from the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate, a process involving the compound , has shown significant inhibitory activity against superoxide generation in both liver and tumor tissues in rats (Kushnir et al., 2015).
Synthesis of Orally Active CCR5 Antagonist
A practical synthesis method involving Methyl 3-amino-3-(4-bromophenyl)propanoate has been developed for an orally active CCR5 antagonist, showcasing the compound's role in pharmaceutical synthesis (Ikemoto et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Propriétés
IUPAC Name |
methyl 3-amino-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOPUGACIDGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278947 | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(4-bromophenyl)propanoate | |
CAS RN |
453557-71-6 | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



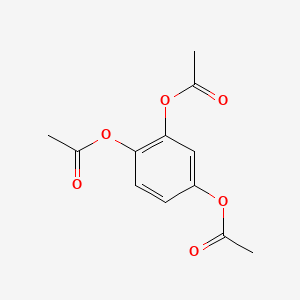
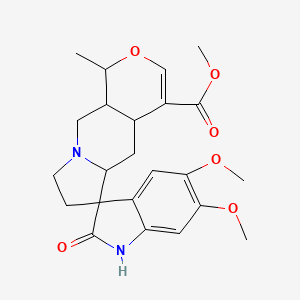
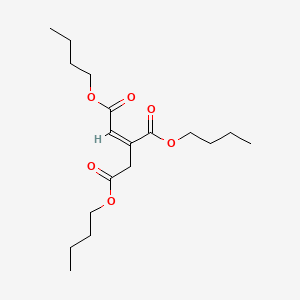
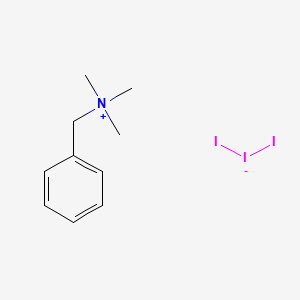
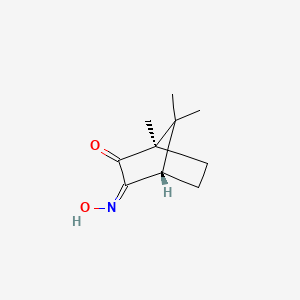
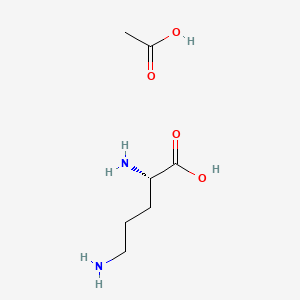
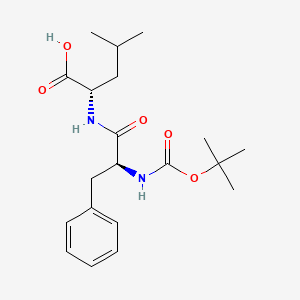
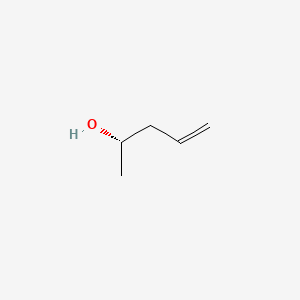
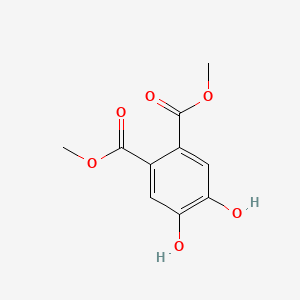
![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)
